3,5-Dimethylheptan-4-one
Overview
Description
3,5-Dimethylheptan-4-one is an organic compound with the molecular formula C₉H₁₈O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groupsIt is a clear, colorless liquid with a distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylheptan-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylhexan-2-one with a suitable oxidizing agent. The reaction conditions typically include:
Oxidizing Agent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Solvent: Acetone or dichloromethane
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Another method involves the catalytic hydrogenation of 3,5-dimethyl-4-heptenal using a palladium catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of 3,5-dimethylhexane. The process involves:
Catalyst: Platinum or palladium
Oxidizing Agent: Oxygen or air
Temperature: 100-150°C
Pressure: 1-5 atm
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol, 3,5-dimethylheptan-4-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium, temperature around 50-70°C.
Reduction: Sodium borohydride (NaBH₄) in methanol, room temperature.
Substitution: Grignard reagents (RMgX) in ether, room temperature to reflux conditions.
Major Products Formed
Oxidation: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptan-4-ol
Substitution: Various substituted ketones depending on the nucleophile used
Scientific Research Applications
3,5-Dimethylheptan-4-one has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic compounds. It is also used in the study of ketone reactivity and mechanisms.
Biology: It is used in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3,5-Dimethylheptan-4-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The carbonyl group can also undergo tautomerization to form enols, which can further react with electrophiles .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-octanone: Similar structure but with an additional carbon in the alkyl chain.
2,4-Dimethyl-3-heptanone: Similar structure but with different positions of the methyl groups.
4,6-Dimethyl-2-heptanone: Similar structure but with different positions of the carbonyl group and methyl groups
Uniqueness
3,5-Dimethylheptan-4-one is unique due to its specific arrangement of methyl groups and the carbonyl group, which imparts distinct chemical reactivity and physical properties. Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,5-dimethylheptan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXXYILNWWRSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871297 | |
Record name | 3,5-Dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-84-9 | |
Record name | 3,5-Dimethyl-4-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylheptan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylheptan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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